![molecular formula C10H12N4O2S B2719399 3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione CAS No. 860610-60-2](/img/structure/B2719399.png)
3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione is an organic compound that has been studied intensively due to its potential applications in a variety of fields. This compound belongs to the class of quinazolinethiones, which are a group of heterocyclic compounds that contain sulfur and nitrogen atoms. 3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione has been studied for its medicinal, agricultural, and industrial applications.
Wissenschaftliche Forschungsanwendungen
Overview of Heterocyclic Amines and Related Compounds
Bioavailability and Metabolic Pathways
Studies have investigated the bioavailability, metabolic pathways, and potential health impacts of HCAs, compounds related to "3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione." For example, the presence of carcinogenic HCAs in the urine of healthy volunteers consuming a normal diet suggests continuous exposure to these compounds through dietary sources. This points to a potential area of study for related compounds regarding their metabolism and excretion in humans and their implications for health (Wakabayashi et al., 1993; Sinha et al., 1995).
Mechanisms of Action and Health Impacts
Research has also delved into the mechanisms of action of HCAs and their potential health impacts. For instance, studies on MeIQx, a specific HCA, explore its metabolism and the formation of DNA adducts, offering a model for understanding the carcinogenic potential of similar compounds. These insights are crucial for evaluating the risks associated with exposure to HCAs and related chemicals (Stillwell et al., 1994).
Dietary Assessment and Exposure
The dietary assessment of xenobiotics derived from food processing, including HCAs, highlights the importance of understanding dietary sources and patterns of exposure. This research area is critical for developing strategies to minimize risk and understand the dietary behaviors associated with exposure to potentially harmful compounds (Zapico et al., 2022).
Wirkmechanismus
Target of Action
The primary target of the compound 3,4-diamino-6,7-dimethoxyquinazoline-2-thione is G9a , a histone lysine methyltransferase (HKMT) . G9a plays a crucial role in epigenetic regulation by installing histone methylation marks .
Mode of Action
3,4-diamino-6,7-dimethoxyquinazoline-2-thione interacts with G9a and acts as a potent, substrate competitive inhibitor . It competes with the substrate for the active site of G9a, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of G9a by 3,4-diamino-6,7-dimethoxyquinazoline-2-thione affects the methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), a key process in epigenetic regulation . This methylation is associated with many biological pathways and is aberrantly regulated in several diseases, including cancer .
Pharmacokinetics
Similar compounds have been optimized for in vivo work , suggesting that this compound may also have suitable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 3,4-diamino-6,7-dimethoxyquinazoline-2-thione’s action primarily involve changes in histone methylation patterns . By inhibiting G9a, this compound can alter the methylation status of histones, potentially affecting gene expression and cellular function .
Eigenschaften
IUPAC Name |
3,4-diamino-6,7-dimethoxyquinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-15-7-3-5-6(4-8(7)16-2)13-10(17)14(12)9(5)11/h3-4H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJRTSRCNLQTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N(C(=S)N=C2C=C1OC)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.